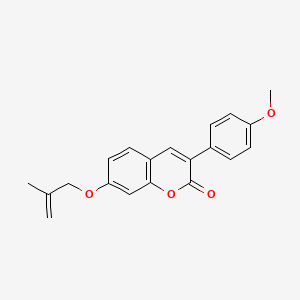

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one

Beschreibung

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group and a methylallyloxy group attached to the chromen-2-one core

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13(2)12-23-17-9-6-15-10-18(20(21)24-19(15)11-17)14-4-7-16(22-3)8-5-14/h4-11H,1,12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOTYYDANOAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenol and 2-methylallyl bromide as the starting materials.

Formation of Intermediate: The 4-methoxyphenol undergoes an alkylation reaction with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form 4-methoxyphenyl-2-methylallyl ether.

Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.

Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted chromen-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of dyes, fragrances, and optical brighteners.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenyl-2-methylallyl ether: A precursor in the synthesis of the target compound.

Chromen-2-one (Coumarin): The core structure of the target compound, known for its diverse biological activities.

7-Hydroxy-4-methylcoumarin: A structurally related compound with similar biological properties.

Uniqueness

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is unique due to the presence of both methoxyphenyl and methylallyloxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a chromen-2-one backbone with specific substituents that enhance its biological activity:

- Methoxy Group at the 4-position of the phenyl ring

- Allyloxy Group at the 7-position

Molecular Characteristics

- Molecular Formula : C18H18O4

- Molecular Weight : Approximately 286.33 g/mol

These structural elements contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that chromen-2-one derivatives exhibit a range of biological activities. Notable findings include:

Antimicrobial Activity

Studies have shown that similar coumarin derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds with allyloxy substitutions have demonstrated enhanced efficacy against Gram-positive bacteria due to improved membrane permeability.

Anti-inflammatory Properties

Compounds within this class have been evaluated for their anti-inflammatory effects. The presence of methoxy and allyloxy groups can influence the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Potential

Research has highlighted the anticancer activity of chromen-2-one derivatives. Preliminary studies suggest that modifications in substituents can significantly alter interaction profiles with cancer cell lines, enhancing selectivity and potency against specific targets.

Comparison of Biological Activities

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one | Structure | Methoxy & allyloxy groups | Antimicrobial, anti-inflammatory, anticancer |

| 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one | Structure | Hydroxy group enhances activity | Anticancer research |

| 7-Hydroxycoumarin | Structure | Lacks methoxy substitution | Anticoagulant properties |

| Umbelliferone (7-Hydroxycoumarin) | Structure | Exhibits fluorescence | Photochemical applications |

Case Studies

- Antimicrobial Efficacy : A study explored the effectiveness of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15.625 μM against S. aureus, indicating potent antibacterial activity .

- Anti-inflammatory Mechanism : Research focused on the inhibition of COX enzymes by similar coumarin derivatives. The study found that the introduction of the methoxy group significantly increased inhibitory activity against COX-2, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of the compound on breast cancer MCF-7 cell lines, revealing an IC50 value of 19.2 μM, suggesting moderate cytotoxicity .

The mechanisms underlying the biological activities of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one are linked to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound's substituents enhance binding affinity to enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : The hydrophobic nature of the allyloxy group aids in penetrating cell membranes, facilitating interaction with intracellular targets.

- Reactive Oxygen Species Scavenging : Similar compounds have demonstrated antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.